molecular formula C9H12Cl2N4O B13565568 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride

1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride

Cat. No.: B13565568
M. Wt: 263.12 g/mol
InChI Key: CSXNHFPAQYVURT-UHFFFAOYSA-N
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Description

1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride is a compound that belongs to the class of heterocyclic organic compounds. It contains a pyrazole ring fused with a pyridine ring, which makes it a versatile scaffold in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-aminopyridine with a suitable methyl ketone in the presence of a base can lead to the formation of the desired pyrazole ring. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, followed by purification steps to isolate the final product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: Substitution reactions can occur at the amino group or other reactive sites on the molecule, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.

Mechanism of Action

The mechanism of action of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-onedihydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the combination of the pyrazole and pyridine rings, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C9H12Cl2N4O

Molecular Weight

263.12 g/mol

IUPAC Name

2-(5-aminopyridin-2-yl)-5-methyl-4H-pyrazol-3-one;dihydrochloride

InChI

InChI=1S/C9H10N4O.2ClH/c1-6-4-9(14)13(12-6)8-3-2-7(10)5-11-8;;/h2-3,5H,4,10H2,1H3;2*1H

InChI Key

CSXNHFPAQYVURT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1)C2=NC=C(C=C2)N.Cl.Cl

Origin of Product

United States

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